molecular formula C16H12F6N2S B11936511 {[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione

{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione

Cat. No.: B11936511
M. Wt: 378.3 g/mol
InChI Key: PIQMVCPITQIXGJ-UHFFFAOYSA-N
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Description

VPC-70063: is a potent inhibitor of the Myc-Max transcriptional activity. It has shown significant potential in inhibiting the Myc-Max interaction, which is crucial in the regulation of gene expression related to cell growth and proliferation. This compound has been identified as a promising candidate for further development in cancer research, particularly for prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of VPC-70063 involves the reaction of 3,5-bis(trifluoromethyl)aniline with benzyl isothiocyanate to form the thiourea derivative. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard chromatographic techniques .

Industrial Production Methods: : While specific industrial production methods for VPC-70063 are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: : VPC-70063 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea moiety. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted thiourea derivatives .

Scientific Research Applications

Chemistry: : VPC-70063 is used as a tool compound in chemical biology to study the Myc-Max interaction and its role in gene regulation. It helps in understanding the molecular mechanisms underlying cancer cell proliferation .

Biology: : In biological research, VPC-70063 is utilized to investigate the pathways regulated by Myc-Max and their implications in cancer biology. It aids in identifying potential therapeutic targets for cancer treatment .

Medicine: : VPC-70063 has shown promise in preclinical studies as a potential therapeutic agent for prostate cancer. It is being explored for its ability to inhibit cancer cell growth and induce apoptosis in cancer cells .

Industry: : While its industrial applications are still under exploration, VPC-70063 holds potential for development into a commercial therapeutic agent for cancer treatment .

Mechanism of Action

VPC-70063 exerts its effects by inhibiting the Myc-Max interaction, which is essential for the transcriptional regulation of genes involved in cell growth and proliferation. By blocking this interaction, VPC-70063 disrupts the downstream signaling pathways, leading to reduced cancer cell growth and induction of apoptosis .

Properties

Molecular Formula

C16H12F6N2S

Molecular Weight

378.3 g/mol

IUPAC Name

1-benzyl-3-[3,5-bis(trifluoromethyl)phenyl]thiourea

InChI

InChI=1S/C16H12F6N2S/c17-15(18,19)11-6-12(16(20,21)22)8-13(7-11)24-14(25)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,23,24,25)

InChI Key

PIQMVCPITQIXGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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